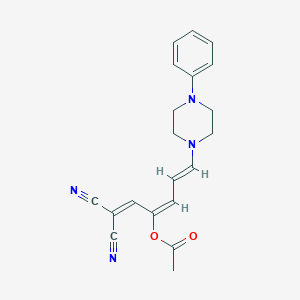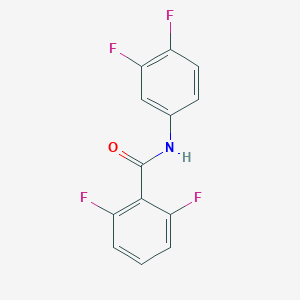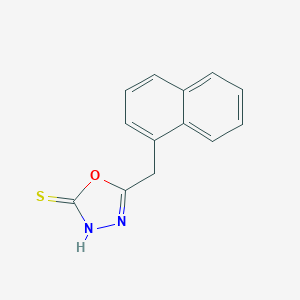
5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE is a heterocyclic compound that features a naphthylmethyl group attached to an oxadiazole ring, which is further substituted with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The naphthylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated derivatives of the naphthylmethyl group.
Scientific Research Applications
5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE involves its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially disrupting their function. The oxadiazole ring may interact with nucleic acids or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
1,3,4-Oxadiazole-2-thiol: Lacks the naphthylmethyl group, making it less hydrophobic and potentially less bioactive.
5-(Phenylmethyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group, which may affect its electronic properties and reactivity.
Uniqueness: 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE is unique due to the presence of the naphthylmethyl group, which enhances its hydrophobicity and potential interactions with biological membranes. This structural feature may contribute to its distinct biological activities and applications in various fields.
Properties
Molecular Formula |
C13H10N2OS |
|---|---|
Molecular Weight |
242.3g/mol |
IUPAC Name |
5-(naphthalen-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C13H10N2OS/c17-13-15-14-12(16-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,15,17) |
InChI Key |
YLRFXLNGPBLJIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NNC(=S)O3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NNC(=S)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine](/img/structure/B373966.png)
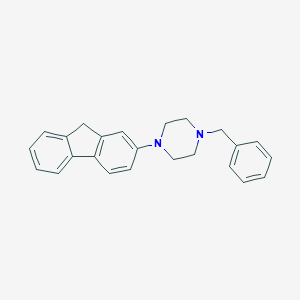
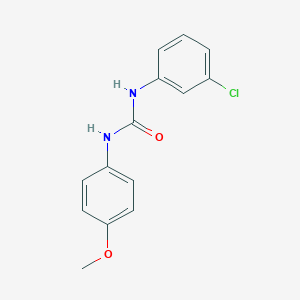
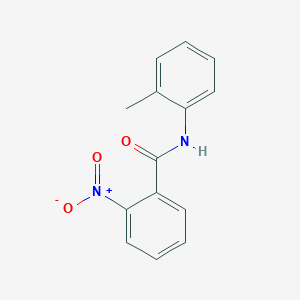
![N,N-dimethyl-N-[2-(phenoxymethyl)benzyl]amine](/img/structure/B373972.png)
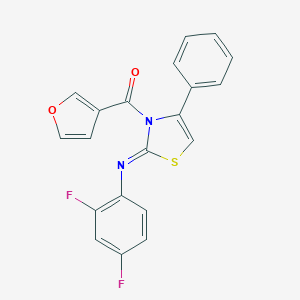
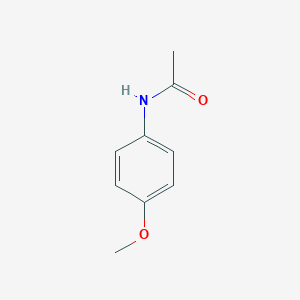
![2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione](/img/structure/B373977.png)
![5-{3-(4-Bromoanilino)-2-[(4-bromoanilino)(2-furyl)methyl]-2-propenylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B373978.png)
![3-[4-(3-Pyridinylacetyl)-1-piperazinyl]propanamide](/img/structure/B373981.png)
![S-(3-chlorophenyl) 2-[(3-chlorophenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B373983.png)
![1-methyl-4-(7-(1-methyl-4-piperidinyl)thieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine](/img/structure/B373985.png)
